molecular formula C22H36O3 B13829765 (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol

(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol

Cat. No.: B13829765
M. Wt: 348.5 g/mol
InChI Key: BSXKTJYNJOKMRN-TZWCSUAMSA-N
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Description

The compound (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol is a highly substituted decahydronaphthalene derivative characterized by its stereochemically complex bicyclic framework. Key structural features include:

  • A decahydronaphthalene core with methyl groups at positions 5, 5, and 8a.
  • An acetyloxy (-OAc) group at position 3.
  • A vinyl (ethenyl) substituent and a methylene group at position 2.
  • A propanol side chain at position 1.

The stereochemical configuration (aS,1S,4S,4aS,8aR) is critical for its physicochemical and biological properties. Synthesis of such compounds typically involves multi-step protocols, including Sonogashira coupling, hydrogenation, and protective group strategies, as evidenced in analogous naphthalene derivatives . Structural validation relies on NMR (¹H and ¹³C) and mass spectrometry (MS), which confirm substituent positions and stereochemistry .

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

[(3S)-5-[(1S,4S,4aS,8aR)-4-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-yl] acetate

InChI

InChI=1S/C22H36O3/c1-8-21(6,25-16(3)23)13-10-17-15(2)14-18(24)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3/t17-,18-,19-,21+,22+/m0/s1

InChI Key

BSXKTJYNJOKMRN-TZWCSUAMSA-N

Isomeric SMILES

CC(=O)O[C@@](C)(CC[C@H]1C(=C)C[C@@H]([C@@H]2[C@@]1(CCCC2(C)C)C)O)C=C

Canonical SMILES

CC(=O)OC(C)(CCC1C(=C)CC(C2C1(CCCC2(C)C)C)O)C=C

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the acetyloxy group allows for oxidation reactions, which can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The ethenyl group can be reduced to form saturated hydrocarbons.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in several domains, including pharmaceuticals, agriculture, and environmental science.

Chemical Properties and Structure

The compound's complex structure features multiple stereocenters and functional groups that contribute to its chemical reactivity and biological activity. Its molecular formula includes elements that suggest potential interactions with biological systems, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit antimicrobial properties. For instance, studies have shown that certain naphthalene derivatives can inhibit the growth of various bacterial strains. This suggests that the compound may have potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of naphthalene derivatives are well-documented. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Drug Development

The structural characteristics of this compound may allow it to serve as a lead compound in drug development. Its ability to interact with biological targets could be exploited to design new pharmaceuticals aimed at specific diseases .

Natural Pesticides

There is growing interest in using plant-derived compounds as alternatives to synthetic pesticides. The compound's potential insecticidal properties could make it suitable for developing natural pesticides that are less harmful to non-target species and the environment .

Plant Growth Regulators

Compounds with similar naphthalene structures have been studied for their effects on plant growth and development. They may act as growth regulators, influencing processes such as germination and flowering. This application could be particularly beneficial in sustainable agriculture practices .

Bioremediation

The compound's structural features may also allow it to interact with environmental pollutants. Research into similar compounds has suggested their potential use in bioremediation efforts, where they can help degrade harmful substances in contaminated environments .

Volatile Organic Compounds (VOCs)

As a volatile organic compound, this compound may play a role in plant-atmosphere interactions. Understanding its emissions and effects could provide insights into ecological dynamics and contribute to studies on climate change impacts on vegetation .

Case Study 1: Antimicrobial Properties

A study published in Industrial Crops and Products examined the antimicrobial effects of naphthalene derivatives against common pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations, supporting the potential use of these compounds in developing new antimicrobial agents.

Case Study 2: Insecticidal Activity

Research conducted on members of the Meliaceae family highlighted the insecticidal properties of various naphthalene derivatives. The study demonstrated that these compounds effectively deterred pests like the fall armyworm, suggesting their application as natural insecticides in agriculture.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the ethenyl and methylene groups can interact with various enzymes and receptors. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Decahydronaphthalene Family

The target compound shares structural homology with several decahydronaphthalene derivatives, differing primarily in substituent types and stereochemistry. Key analogues include:

Compound Name Molecular Formula Substituents Key Differences
Target Compound C₂₃H₃₄O₃ Acetyloxy, ethenyl, methyl, methylene, propanol Reference compound for comparison
(1S,2S,4aR,5R,8aS)-2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol C₁₅H₂₆O₂ Isopropyl, diol, methylene Lacks acetyloxy and propanol groups
(4aR,8aS)-1,2,4a,5,6,8a-hexahydro-4,8-di((E)-ethynyl-dihydroxycyclohexenyl)naphthalene C₃₄H₄₂O₄ Ethynyl, dihydroxycyclohexenyl Open-ring structure; no methyl groups
(1S,2R,4aS,5S,6R,8aR)-1,2,4a,5,6-pentamethyl-decahydronaphthalene C₁₅H₂₈ Pentamethyl No oxygen-containing substituents

Key Observations :

  • The target compound’s acetyloxy and propanol groups enhance polarity compared to non-oxygenated analogues like the pentamethyl derivative .
  • The ethenyl and methylene groups contribute to conformational rigidity, similar to ethynyl-substituted compounds in but with distinct reactivity profiles .
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound exhibits moderate similarity (~60–70%) to oxygenated decahydronaphthalenes (e.g., diol derivatives in ) but lower similarity (~40–50%) to non-polar analogues like pentamethyl-naphthalene . These metrics are derived from MACCS or Morgan fingerprints, which encode structural fragments and atom environments .

Bioactivity and Pharmacokinetic Comparisons

While direct bioactivity data for the target compound is unavailable, structurally related compounds show:

  • Anti-inflammatory activity : Diol derivatives (e.g., ) inhibit cyclooxygenase-2 (COX-2) due to hydrogen-bonding interactions with polar substituents .
  • Metabolic stability : Acetyloxy groups (as in the target compound) may enhance metabolic resistance compared to hydroxylated analogues, as seen in SAHA-like molecules .

Biological Activity

The compound (aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol is a complex organic molecule with notable biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

  • Chemical Formula : C20H34O
  • Molecular Weight : 290.4834 g/mol
  • CAS Registry Number : 1438-62-6
  • IUPAC Name : (1S-[1a(R*),4ss,4ass,8aa])-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes.

2. Insecticidal Properties

The compound has been evaluated for its insecticidal potential. In laboratory settings, it demonstrated significant toxicity against specific insect larvae. For instance, extracts containing this compound were tested against the Egyptian cottonworm (Spodoptera littoralis) and showed considerable larvicidal effects .

3. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

4. Antioxidant Activity

Studies have reported that the compound exhibits antioxidant activity, which is essential for neutralizing free radicals and preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
InsecticidalToxic to Spodoptera littoralis larvae
Anti-inflammatoryModulates inflammatory pathways
AntioxidantNeutralizes free radicals

Preparation Methods

Starting Materials and Precursors

Oxidation and Functional Group Introduction

  • Partial oxidation of sclareol using alkali metal permanganate under alkaline conditions introduces hydroxyl groups at specific positions on the decahydronaphthalene ring system.
  • Subsequent acidification and treatment with strong oxidants (permanganate or chromic acid) complete the oxidation process, generating diol intermediates such as decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol.

Cyclization and Ring Closure

  • The diol intermediates undergo cyclization under acidic or dehydrating conditions to form the bicyclic naphthalene derivatives. For example, heating with aluminum oxide at 200–225 °C followed by vacuum heating with naphthalene sulfonic acid catalyzes ring closure.
  • Alternative methods involve direct cyclization in fermentation broths or aqueous media with acidification and extraction steps.

Acetylation

  • Introduction of the acetyloxy group at the 4-position is achieved by acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
  • The acetylation step is crucial for stabilizing the hydroxyl functionality and modulating the compound’s physicochemical properties.

Purification and Isolation

  • Chromatographic techniques, such as silica gel column chromatography using hexane/ethyl acetate mixtures, are employed to isolate the pure acetylated product from reaction mixtures.
  • Kugelrohr distillation is also reported for purifying acetylated derivatives and related intermediates.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Procedure Description Conditions/Notes
1 Partial oxidation of sclareol with alkali metal permanganate in alkaline aqueous medium Room temperature, stirring, controlled pH
2 Acidification of reaction mixture, followed by further oxidation with permanganate or chromic acid under acidic conditions pH ~1, reflux conditions
3 Isolation of diol intermediate (decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol) Extraction with ethyl acetate, drying
4 Cyclization of diol intermediate by heating with Al2O3 at 200–225 °C, then vacuum heating with naphthalene sulfonic acid Thermal conditions, inert atmosphere
5 Acetylation of hydroxyl group using acetic anhydride or acetyl chloride in pyridine or another suitable solvent Room temperature to mild heating
6 Purification by silica gel chromatography (hexane:ethyl acetate 9:1) and/or Kugelrohr distillation Ensures high purity and stereochemical integrity

Data Tables Summarizing Key Research Findings

Parameter Description Source
Starting material Sclareol or related diterpenoid
Oxidizing agents Alkali metal permanganate, chromic acid
Cyclization catalyst Aluminum oxide, naphthalene sulfonic acid
Acetylation reagent Acetic anhydride, acetyl chloride
Purification method Silica gel chromatography, Kugelrohr distillation
Yield range Typically moderate to high (exact yields vary by procedure)
Stereochemical control Achieved via choice of reagents and reaction conditions

Notes on Stereochemistry and Reaction Control

  • The multiple stereocenters require careful stereochemical control during oxidation and cyclization steps to maintain the desired configuration (aS,1S,4S,4aS,8aR).
  • Reaction temperature, pH, and reagent stoichiometry significantly influence the stereochemical outcome and purity of the final acetylated product.

Q & A

Basic: What are the key structural features and stereochemical considerations of this compound?

Methodological Answer:
The compound features a decahydronaphthalene core with multiple substituents:

  • Acetyloxy group at position 4.
  • Ethenyl and methylene groups contributing to its rigidity and reactivity.
  • Four stereocenters (aS,1S,4S,4aS,8aR), critical for its biological and chemical properties.

Stereochemical Analysis:

  • Use X-ray crystallography or NOESY NMR to confirm spatial arrangements.
  • Compare experimental data with reference standards (e.g., 13-epi-Manool , a structural analog with documented stereochemistry in the NIST database) .

Basic: What synthetic routes are commonly employed for this compound?

Methodological Answer:
Synthesis involves multi-step strategies:

Core Formation: Cyclization of terpene precursors under acidic/basic conditions.

Functionalization: Acetylation of hydroxyl groups using acetic anhydride in DMF with K₂CO₃ as a base .

Stereoselective Control: Chiral catalysts (e.g., Sharpless epoxidation) to ensure correct stereoisomer formation.

Purification: Column chromatography (silica gel, hexane:ethyl acetate gradients) and TLC monitoring .

Advanced: How can conflicting spectroscopic data for stereoisomers be resolved?

Methodological Answer:

  • 2D NMR Techniques (COSY, HSQC, HMBC): Assign proton-carbon correlations to distinguish diastereomers.
  • X-ray Crystallography: Resolve ambiguous spatial configurations (e.g., compare with NIST’s 13-epi-Manool data) .
  • Computational Validation: Density Functional Theory (DFT) simulations to predict NMR/IR spectra and match experimental results .

Advanced: What strategies optimize the compound's stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to varying pH (2–12), temperatures (4–40°C), and light (UV-Vis).
  • Analytical Monitoring: Use HPLC-MS to detect degradation products (e.g., deacetylated derivatives).
  • Stabilization: Store under inert gas (argon) at -20°C and add antioxidants (e.g., BHT) to prevent oxidation .

Basic: What analytical techniques validate the compound's purity and identity?

Methodological Answer:

  • HPLC-UV/Vis: Compare retention times with reference standards (e.g., USP guidelines) .
  • GC-MS: Analyze volatile derivatives (e.g., silylated intermediates).
  • IR Spectroscopy: Confirm acetyloxy C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How to design experiments probing the compound's biological activity mechanisms?

Methodological Answer:

  • Enzyme Kinetics: Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ).
  • Receptor Binding Studies: Radioligand displacement assays (e.g., tritiated analogs) to quantify affinity.
  • Molecular Docking: Predict binding modes using Schrödinger Suite, validated by mutagenesis (e.g., alanine scanning) .

Advanced: What computational methods predict the compound's reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for ester hydrolysis or epoxidation.
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility.
  • Software Tools: Gaussian (electronic properties) and AutoDock (protein-ligand interactions) .

Basic: How to safely handle and store the compound given its chemical hazards?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Engineering Controls: Fume hoods for synthesis/purification steps.
  • Storage: Under nitrogen at -20°C in amber glass vials to prevent photodegradation .

Advanced: What metabolomic approaches identify degradation pathways in biological systems?

Methodological Answer:

  • LC-QTOF-MS: Profile metabolites in liver microsomes or plasma.
  • Isotope Labeling: Track biotransformation using ¹⁴C-labeled ethenyl groups.
  • CYP450 Inhibition Assays: Identify metabolic enzymes using isoform-specific inhibitors (e.g., ketoconazole) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Adjust for variables like cell line (HEK293 vs. HeLa) or assay type (MTT vs. resazurin).
  • Orthogonal Validation: Combine ELISA with Western blotting to confirm protein targets.
  • Stereochemical Purity: Verify via chiral HPLC; even minor epimer contamination can skew results .

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